Journal Name:FlatChem
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Energetics and electronic structure of bilayer Janus WSSe
FlatChem ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.35848/1882-0786/ace33d
Employing density functional theory along with the effective screening medium method, we investigated the energetics and electronic structure of bilayer Janus WSSe in terms of their interlayer stacking arrangement. Through the orbital hybridization between chalcogen atoms at interfaces, the energetics are sensitive to the interlayer stacking orientation and interface atomic arrangements. This interface atomic arrangement creates the unique electronic structure of bilayer Janus WSSe determined by the dipole moment arrangement of the constituent WSSe layers. The net polarity of thin films of Janus transition-metal dichalcogenides is a simple superposition of the dipole moments of the constituent layers.
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Infrared absorption suppressed terahertz metamaterial absorber
FlatChem ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.35848/1882-0786/ace511
Current terahertz metamaterial absorber (TMA) is easily disturbed by infrared (IR) radiation background in real applications. We present a TMA design method with the ability of IR absorption suppression, which uses the slit pattern on the metal surface to control the absorption spectrum. Experimental results show that the designed and processed TMA produces an absorption peak of more than 80% at the resonant frequency of 1.33 THz and achieves less than 3% absorption in IR bands above 12 THz. The photothermal conversion noise caused by IR absorption at room temperature can be decreased by 20.9 times compared with a previous design. We believe it provides new paths in the TMA research and is helpful for the development of high-sensitivity THz microbolometer.
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Synergistic effects of optimal negative bias-enhanced growth of quenched-produced diamond films on titanium substrates
FlatChem ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.35848/1882-0786/acdfb7
We report on negative bias-enhanced growth of quenched-produced diamond films on titanium using hybrid coaxial arc plasma deposition at room temperature. Optimizing the bias voltage to −40 V resulted in a spontaneous formation of a titanium carbide interfacial layer, which caused a significant increase in the adhesion strength from 16 to 48 N. Selective etching of undesired sp2–C bonded atoms and ultrafast quenching of the energetic carbon ions (C+) promoted the growth of dense sp3–C bonded atoms, achieving a superhardness of 96 GPa, comparable to natural diamond. These pioneering findings have the potential to revolutionize multifunctional materials for biomedical applications.
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Enhanced nonlinear optical response by strong coupling between plasmonic antenna arrays and epsilon-near-zero film
FlatChem ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.35848/1882-0786/ace025
A coupled structure of center-symmetric orthogonal nano-antenna arrays on fluorine-doped tin oxide (FTO) is designed to enhance the nonlinear response by the strong coupling. Further, we study the roles of structural and material parameters in determining the linear and nonlinear optical response of antenna-FTO metasurface. This structure shows broadband spectrum (∼900 nm) and large nonlinearity with nonlinear refractive index n2 of 1.02 cm2/GW, which is about 400 times higher than that of bare FTO film. The results provide a promising platform for the realization of ultracompact and large nonlinear optical devices.
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Effect of an ultrathin Fe interlayer on the growth of MnGa and spin-orbit-torque induced magnetization switching
FlatChem ( IF 0 ) Pub Date: 2023-06-14 , DOI: 10.35848/1882-0786/acdb2c
We investigated the effect of an ultrathin Fe interlayer on the growth of MnGa and spin–orbit torque (SOT) induced magnetization switching. MnGa was epitaxially grown on Fe at room temperature without thermal annealing. The MnGa/Fe bilayer was perpendicularly magnetized, and clear magnetization switching of the MnGa/Fe bilayer using the spin current, mainly from the adjacent Ta, was observed. The insertion of the Fe layer reduced the switching current density and increased a SOT-originated effective magnetic field. These results indicate that the MnGa/Fe bilayer is a promising spin source, capable of both perpendicular spin injection into GaAs and electrical manipulation of its spin direction.
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Efficient diameter enlargement of bulk AlN single crystals with high structural quality
FlatChem ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.35848/1882-0786/ace60e
We present the growth of bulk AlN crystals by physical vapor transport and the structural characterization by various X-ray techniques and defect-selective etching. Starting from native AlN seeds with 8 mm in diameter we show a fast increase of the crystal diameters with expansion angles of about 45°. Only two subsequent grown seeded crystals are required to reach crystals up to 34 mm in diameter. The threading dislocation density is below 104 cm−2. The process outlines a shortcut path to industrially relevant AlN crystal diameters compared to all other published expansion processes for bulk AlN crystals so far.
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Multi-beam X-ray optical system for high-speed tomography using a σ-polarization diffraction geometry
FlatChem ( IF 0 ) Pub Date: 2023-07-24 , DOI: 10.35848/1882-0786/ace5a5
A multi-beam X-ray optical system using a σ-polarization diffraction geometry is proposed and its potential for high-speed tomography using synchrotron radiation is experimentally evaluated. Projection images of a sample are obtained simultaneously from different directions with X-ray beams generated by diffraction of a white synchrotron radiation beam at silicon single crystals. This makes it possible to record a tomographic dataset without rotation of the sample or X-ray source. Data sets of two samples obtained in a proof-of-principle experiment with an exposure time of 1 ms were successfully reconstructed using an advanced compressed-sensing algorithm.
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Reduction of dislocation density in α-Ga2O3 epilayers via rapid growth at low temperatures by halide vapor phase epitaxy
FlatChem ( IF 0 ) Pub Date: 2023-06-22 , DOI: 10.35848/1882-0786/acddca
We demonstrate that the dislocation density in α-Ga2O3 epilayers is markedly reduced via rapid growth at low temperatures by halide vapor-phase epitaxy. An α-Ga2O3 epilayer grown on (0001) sapphire at a high growth rate of 34 μm h−1 and a low temperature of 463 °C exhibited a dislocation density of 4 × 108 cm−2, which was approximately 1/100 of that in a conventional film. It is likely that the three-dimensional surface morphology developed during the growth enhanced the bending of the dislocations to increase the probability of pair annihilation. The combination of this technique with thick film growth and epitaxial lateral overgrowth resulted in a further low dislocation density of 1.1 × 107 cm−2.
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Dependence of Ta2O5 memristor storage and synaptic performances on oxygen content
FlatChem ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.35848/1882-0786/acdf3d
In order to meet the exponentially increased demand for data processing, researchers are exploring memristors to emulate synapse or in-memory computing. To further enhance its performance, the impact of oxygen content on storage and synaptic performances is investigated based on Ag/TaxOy/ITO memristors. The conductive filament-dominated mechanism with two kinds of ions is validated by multiple methods. By optimizing the oxygen content, the synaptic weight modulation ability increased almost sevenfold. Additionally, Boolean logic operations are implemented with >105 switching cycles and in situ stored for more than 105 s. Our work lays the foundation for optimizing memory storage and neuromorphic performances in future in-memory computing.
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Al0.64Ga0.36N channel MOSHFET on single crystal bulk AlN substrate
FlatChem ( IF 0 ) Pub Date: 2023-06-01 , DOI: 10.35848/1882-0786/acd5a4
We report MOCVD-grown Al0.87Ga0.13N/Al0.64Ga0.36N metal-oxide-semiconductor-heterojunction-field-effect-transistors on single crystal bulk AlN substrate. As compared to control devices on AlN template, thermal impedance for devices on single crystal AlN decreased to 1/3 from 31 to 10 K mm W−1, comparable to SiC and copper heat-sinks. This represents a significant thermo-electric co-design advantage over other semiconductors. As a result, the peak drain saturation current increased from 410 to 610 mAmm−1. A 3-terminal breakdown field of 3.7 MV cm−1 was measured, which to date represents state-of-the-art performance for devices with similar Al x Ga1−x N-channel composition. This translates to a measured Baliga figure of merit of 460 MWcm−2.
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